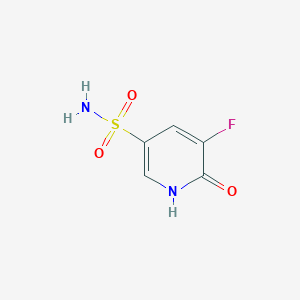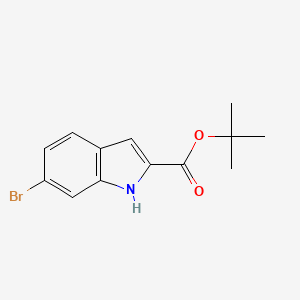![molecular formula C14H7F6NO4S B6602396 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene CAS No. 2191556-43-9](/img/structure/B6602396.png)
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene (TFMB) is an important organic compound with a wide range of applications in the field of organic chemistry. It is a colorless crystalline solid with a melting point of 68°C and a boiling point of 179°C. TFMB is a highly reactive compound and is used in a variety of synthetic reactions. It is also used as a catalyst in the synthesis of other organic compounds.
作用機序
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene is a highly reactive compound and is used in a variety of synthetic reactions. The mechanism of action of this compound is based on its ability to act as a nucleophile. In a nucleophilic substitution reaction, the this compound molecule acts as a nucleophile, attacking the electrophilic center of the substrate molecule. This results in the formation of a new bond between the this compound molecule and the substrate molecule, resulting in the desired product.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
実験室実験の利点と制限
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene is a highly reactive compound and is useful in a variety of synthetic reactions. Its advantages include its relatively low cost and its availability in a variety of forms, including solid, liquid, and gas. Its major limitation is its reactivity and its tendency to react with other compounds in the reaction mixture.
将来の方向性
The use of 2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene in synthetic reactions is expected to continue to increase in the future. In particular, it is expected to be used in the synthesis of more complex organic compounds and polymers. Additionally, its use in the synthesis of pharmaceuticals and other drugs is expected to increase. As its use increases, further research into the mechanism of action and the potential adverse effects of this compound is expected to be conducted. Finally, it is expected that new methods for the synthesis of this compound will be developed, allowing for more efficient and cost-effective production.
合成法
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene is synthesized by a variety of methods. The most common method is the reaction of 4-trifluoromethylbenzenesulfonyl chloride (2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzeneSC) and 2-nitrobenzene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, producing the desired product. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the reaction rate.
科学的研究の応用
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as well as in the synthesis of pharmaceuticals and other drugs. In addition, this compound has been used in the synthesis of polymers, such as polyurethanes. It has also been used in the synthesis of dyes, pigments, and other materials.
特性
IUPAC Name |
2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO4S/c15-13(16,17)8-1-4-10(5-2-8)26(24,25)12-6-3-9(14(18,19)20)7-11(12)21(22)23/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPODMJKDWYPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)


![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
![2-Thiophenesulfonamide, 4-[[hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepin-1-yl]carbonyl]-](/img/structure/B6602391.png)


